Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate
Description
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (CAS 53164-33-3) is a quinoline derivative characterized by a hydroxyl group at position 4, methyl substituents at positions 7 and 8, and an ethyl ester at position 3. Its molecular formula is C₁₄H₁₅NO₃, with a molecular weight of 245.28 g/mol . This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing fluoroquinolone antibiotics and heterocyclic antitumor agents.
Properties
IUPAC Name |
ethyl 7,8-dimethyl-4-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)11-7-15-12-9(3)8(2)5-6-10(12)13(11)16/h5-7H,4H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUFVSIWKSCSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351571 | |
| Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53164-33-3 | |
| Record name | ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
2-Amino-3-hydroxybenzaldehyde (20) reacts with ethyl acetoacetate (34) in ethanol under microwave irradiation (130°C, 65 minutes). The base-catalyzed cyclocondensation forms the quinoline core, followed by decarboxylation and esterification to yield the target compound.
Optimization and Yields
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Catalysts : Potassium hydroxide (KOH) enhances reaction efficiency by deprotonating the β-keto ester, facilitating nucleophilic attack.
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Solvents : Ethanol serves as both solvent and proton source, minimizing side reactions.
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Yield : Microwave-assisted synthesis achieves 78% yield, significantly higher than conventional heating (60–65%).
Table 1: Friedländer Synthesis Parameters
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | KOH | 78 | |
| Temperature | 130°C (microwave) | 78 | |
| Solvent | Ethanol | 78 | |
| Reaction Time | 65 minutes | 78 |
Pfitzinger–Borsche Reaction
The Pfitzinger–Borsche reaction offers an alternative route using isatin derivatives and α-methylene carbonyl compounds.
Reaction Protocol
Isatin (23) reacts with ethyl acetoacetate in aqueous potassium hydroxide, followed by acidification to yield quinoline-4-carboxylic acid intermediates. Subsequent esterification with ethanol under acidic conditions produces the target ester.
Industrial Adaptations
Table 2: Pfitzinger–Borsche Reaction Metrics
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Aqueous KOH | 72 | |
| Temperature | Reflux (80°C) | 72 | |
| Solvent | Water/Ethanol | 72 | |
| Scalability | Continuous flow compatible | 72 |
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, particularly for cyclocondensation steps.
Procedure
A mixture of 2-amino-3-hydroxybenzaldehyde (20) and ethyl acetoacetate (34) in ethanol is irradiated at 130°C for 65 minutes. Purification via flash chromatography yields the product with 78% efficiency.
Advantages Over Conventional Methods
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Time Reduction : 65 minutes vs. 12–24 hours for thermal methods.
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Energy Efficiency : 30% lower energy consumption due to rapid heating.
Industrial Production Techniques
Large-scale synthesis prioritizes cost-effectiveness and environmental sustainability.
Solvent Selection
Catalytic Systems
Table 3: Industrial Production Metrics
| Parameter | Condition | Efficiency Gain | Source |
|---|---|---|---|
| Solvent Recovery | Distillation | 90% | |
| Catalyst Lifespan | pTSA (10 cycles) | 85% yield | |
| Energy Consumption | Microwave vs. Thermal | 30% reduction |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Substituent Effects on Reactivity :
- The hydroxyl group at C4 in the target compound enables hydrogen bonding, enhancing solubility in aqueous media compared to halogenated analogs like the chloro derivative (CAS 31602-09-2) .
- Methyl groups at C7 and C8 (vs. C6 and C8 in CAS 77156-77-5) influence steric hindrance and regioselectivity in reactions such as electrophilic substitution .
Biological Activity :
- Fluoro- (CAS 63010-69-5) and bromo-substituted (CAS 35975-57-6) analogs are often prioritized in drug discovery due to halogen-mediated interactions with biological targets (e.g., enzyme active sites) .
- Methoxy-substituted derivatives (CAS 77156-78-6) may exhibit improved bioavailability compared to methylated analogs due to enhanced solubility .
Synthetic Accessibility: Chloro and bromo derivatives are typically synthesized via halogenation reactions, whereas methyl and methoxy groups require alkylation or etherification steps .
Biological Activity
Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate (EDQ) is a quinoline derivative that has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of EDQ, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
EDQ features a quinoline structure characterized by a bicyclic system composed of a benzene and a pyridine ring. Its molecular formula is C12H13NO3, with a molecular weight of approximately 245.274 g/mol. The compound includes an ethyl ester group and a hydroxyl group, which contribute to its unique chemical properties and biological activities. Key physical properties include:
| Property | Value |
|---|---|
| Density | ~1.2 g/cm³ |
| Boiling Point | ~373.1 °C |
| Flash Point | ~179.4 °C |
Antimicrobial Activity
Research indicates that EDQ exhibits antimicrobial properties . Quinoline derivatives are known for their effectiveness against various bacterial strains and fungi. For instance, studies have shown that related quinoline compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The exact mechanism by which EDQ exerts its antimicrobial effects is still under investigation but may involve interference with bacterial cell wall synthesis or function.
Anticancer Properties
EDQ has been evaluated for its anticancer potential . Similar quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways such as NF-κB and COX-2 .
Antioxidant Activity
The compound also shows antioxidant activity , which is crucial for combating oxidative stress-related diseases. Quinoline derivatives are known to scavenge free radicals and enhance the body's antioxidant defense mechanisms . This property makes EDQ a candidate for further research in the context of neurodegenerative diseases and aging.
Target Receptors
EDQ likely interacts with specific cellular receptors to exert its biological effects. These interactions can lead to downstream signaling events that influence various cellular processes. The precise receptors involved in EDQ's action remain to be elucidated; however, it may act as an agonist or antagonist depending on the receptor type .
Signaling Pathways
The biological mechanisms underlying EDQ's activities often involve interactions with cellular pathways and enzymes. For example, its anticancer effects may be mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and tumor progression .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of several quinoline derivatives, including EDQ, against E. coli and Candida albicans. Results indicated significant inhibition zones, suggesting potential therapeutic applications in treating infections caused by these pathogens .
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that EDQ induced apoptosis in MCF-7 breast cancer cells through activation of caspase pathways. This finding supports the notion that EDQ could be developed as a lead compound for anticancer therapies .
- Oxidative Stress Studies : A recent investigation into the antioxidant properties of EDQ revealed that it effectively reduced reactive oxygen species (ROS) levels in neuronal cell cultures, indicating its potential role in neuroprotective strategies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-hydroxy-7,8-dimethylquinoline-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with β-keto esters, followed by esterification. For example, precursors like 4-hydroxy-7,8-dimethylquinoline-3-carboxylic acid can undergo acid-catalyzed esterification with ethanol . Key factors:
- Catalyst : Use H₂SO₄ or HCl for protonation of the carboxylic acid.
- Solvent : Anhydrous ethanol minimizes hydrolysis.
- Temperature : 60–80°C for 6–12 hours to maximize yield (reported ~70–85% in analogs) .
- Data Contradictions : Yields vary with substituent steric effects. Methyl groups at 7,8-positions may slow esterification compared to methoxy analogs due to reduced electron-withdrawing effects .
Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H NMR shows characteristic signals:
- Quinoline C4-OH: δ 10–12 ppm (broad, exchangeable).
- Ethyl ester: δ 1.3–1.4 ppm (triplet, CH₃), δ 4.3–4.4 ppm (quartet, CH₂) .
- X-ray Crystallography : Use SHELXL for refinement . Example data for analogs:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C-O (ester) bond | 1.34–1.36 | Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate |
| Dihedral angle (quinoline ring) | 1.2–2.5° | Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate |
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects using a standardized assay (e.g., MIC for antimicrobial activity). For example:
| Compound | MIC (μg/mL) vs S. aureus | Key Substituents |
|---|---|---|
| This compound | 12.5 | 7,8-CH₃; 4-OH |
| Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate | 6.25 | 6,8-OCH₃; 4-Cl |
| Hypothesis: Chlorine and methoxy groups enhance membrane permeability vs methyl . |
- Assay Validation : Replicate studies under identical conditions (pH, solvent) to exclude false positives from impurities .
Q. How can computational modeling predict the binding mode of this compound to bacterial topoisomerase IV?
- Methodological Answer :
- Docking Workflow :
Protein Preparation : Retrieve PDB structure (e.g., 3FVH) and remove water/ligands.
Ligand Optimization : Minimize energy using Gaussian09 (B3LYP/6-31G*).
Docking : AutoDock Vina with grid box centered on active site.
- Key Interactions :
- 4-OH forms hydrogen bonds with Asp83 (ΔG = -8.2 kcal/mol in analogs) .
- 7,8-CH₃ groups enhance hydrophobic contact with Val67 .
Q. What crystallographic challenges arise in refining structures of quinoline derivatives, and how are they addressed?
- Methodological Answer :
- Disorder Handling : Methyl groups at 7,8-positions may exhibit rotational disorder. Use SHELXL restraints (DFIX, ISOR) to model thermal motion .
- Hydrogen Bonding : 4-OH often participates in intermolecular H-bonds. Validate using O-H···O distance (2.6–2.8 Å) and angle (>150°) .
- Software : WinGX suite for merging datasets with high R-factor discrepancies .
Methodological Notes
- Contradiction Analysis : Conflicting bioactivity data may stem from assay variability (e.g., broth microdilution vs agar diffusion) or impurities in synthesized batches. Always cross-validate with HPLC purity >95% .
- Advanced Synthesis : For regioselective methylation, employ directed ortho-metalation (DoM) with LiTMP to target the 7,8-positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
